LogP Differentiation: 3-Cyclopentylazetidine HCl vs. Unsubstituted Azetidine
3-Cyclopentylazetidine hydrochloride exhibits a calculated LogP of 1.33, representing a >50-fold increase in octanol–water partitioning relative to unsubstituted azetidine (LogP = −0.20) [1]. This LogP value falls within a range (1–3) generally considered favorable for balancing permeability and aqueous solubility in drug discovery programs. In contrast, azetidine HCl itself (CAS 36520-39-5) is freely water-soluble but lacks sufficient lipophilicity for membrane permeation, limiting its utility as a direct bioisostere or building block where moderate lipophilicity is required .
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.33 (3-cyclopentylazetidine hydrochloride) |
| Comparator Or Baseline | LogP = −0.20 (azetidine free base, CAS 503-29-7) |
| Quantified Difference | ΔLogP ≈ 1.53 (approx. 34-fold increase in partition coefficient) |
| Conditions | Calculated/predicted LogP values from Chemspace and ChemSrc databases; experimental conditions not reported |
Why This Matters
A LogP difference of >1.5 units predicts substantially divergent ADME behavior; researchers selecting a building block for lead optimization must match lipophilicity to the target product profile, and simply substituting unsubstituted azetidine would fail to capture the membrane-partitioning and protein-binding properties conferred by the cyclopentyl group.
- [1] Chemspace. 3-Cyclopentylazetidine hydrochloride (CSSB00000724028). LogP: 1.33. View Source
